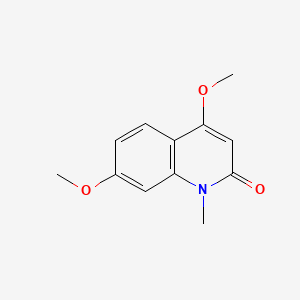
4,7-Dimethoxy-1-methyl-2-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethoxy-1-methyl-2-quinolinone is a member of quinolines.
Scientific Research Applications
Synthesis and Characterization
4,7-Dimethoxy-1-methyl-2-quinolinone and its derivatives are often synthesized for potential pharmacological activities. For instance, Tang Jiel (2013) focused on synthesizing new quinolone derivatives like 7,8-dimethoxy-2(1H)-quinolinone-3-formic acid methyl ester, which are characterized for their structure and potential pharmacological uses (Tang Jiel, 2013).
Natural Sources and Derivatives
Research has identified 4,7-Dimethoxy-1-methyl-2-quinolinone in natural sources. For example, Manandhar et al. (1985) isolated similar compounds from Euodia lunu-ankenda and synthesized its isomers, highlighting the presence of such compounds in nature (Manandhar et al., 1985).
Antibacterial Activity
The antibacterial properties of related compounds are also a significant area of study. Asghari et al. (2014) investigated the antibacterial activity of compounds derived from 4-hydroxy-1-methyl-2(1H)-quinolinone, indicating their effectiveness against bacteria like Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Chemical Reactions and Derivatives
Research by Chauncey and Grundon (1990) on the reactions of heterocyclic quinone methides, derived from similar compounds, adds to the understanding of the chemical properties and potential applications of these derivatives (Chauncey & Grundon, 1990).
Novel Compounds Synthesis
Studies such as that by Campbell, Davidowitz, and Jackson (1990), which focus on isolating and synthesizing new quinolinone alkaloids from Agathosma species, contribute to the development of novel compounds with potential applications in various fields (Campbell, Davidowitz, & Jackson, 1990).
Fluorescence Derivatization in Chromatography
In chromatography, derivatives of 4,7-Dimethoxy-1-methyl-2-quinolinone have been used as fluorescence derivatization reagents. Yamaguchi et al. (1985) demonstrated its use in high-performance liquid chromatography for sensitive detection of carboxylic acids (Yamaguchi et al., 1985).
Phytochemical Studies
Research into the phytochemical properties of plants has also revealed the presence of similar compounds. Intekhab, Aslam, and Khalid (2011) isolated quinolinone alkaloids from Glycosmis mauritiana, indicating the compound's occurrence in various plant species (Intekhab, Aslam, & Khalid, 2011).
properties
Product Name |
4,7-Dimethoxy-1-methyl-2-quinolinone |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4,7-dimethoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13-10-6-8(15-2)4-5-9(10)11(16-3)7-12(13)14/h4-7H,1-3H3 |
InChI Key |
SXFIYFZKRCNLLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate](/img/structure/B1194538.png)
![N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B1194540.png)
